molecular formula C13H7BrF3NO3 B1583898 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether CAS No. 2069-14-9

2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

Cat. No.: B1583898
CAS No.: 2069-14-9
M. Wt: 362.1 g/mol
InChI Key: XYFOCUHCZLKENV-UHFFFAOYSA-N
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Description

2-Bromo-2’-nitro-4’-(trifluoromethyl)diphenyl ether is a chemical compound with the molecular formula C13H7BrF3NO3. It is known for its unique structural features, which include a bromine atom, a nitro group, and a trifluoromethyl group attached to a diphenyl ether backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-nitro-4’-(trifluoromethyl)diphenyl ether typically involves the following steps:

    Nitration: The addition of a nitro group to the brominated diphenyl ether.

    Trifluoromethylation: The incorporation of a trifluoromethyl group into the compound.

These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality and quantity. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-nitro-4’-(trifluoromethyl)diphenyl ether undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone.

    Reduction: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-Bromo-2’-nitro-4’-(trifluoromethyl)diphenyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-2’-nitro-4’-(trifluoromethyl)diphenyl ether involves its interaction with specific molecular targets and pathways. The bromine, nitro, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can lead to changes in biological activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-2’-(trifluoromethyl)acetophenone

Uniqueness

2-Bromo-2’-nitro-4’-(trifluoromethyl)diphenyl ether is unique due to the presence of both a nitro group and a trifluoromethyl group on the diphenyl ether structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(2-bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJCOJYNRIVQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2069-14-9
Record name 2-BROMOPHENYL 2-NITRO-4-(TRIFLUOROMETHYL)PHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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